1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Description
1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 478866-38-5) is a bicyclic amine derivative characterized by a fluorine atom at the exo-3-position and a hydrochloride counterion. Its molecular formula is C₇H₁₃ClFN (molecular weight: 165.64 g/mol) . The fluorine substitution enhances electronegativity and metabolic stability, making it a valuable target for pharmaceutical development .
Properties
IUPAC Name |
1-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-2-1-6(3-7)4-9-5-7;/h6,9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDLZJHBSQNSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CNC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves the fluorination of a suitable azabicyclo[3.2.1]octane precursor. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The hydrochloride salt is then formed by treating the fluorinated product with hydrochloric acid, followed by crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The nitrogen atom within the bicyclic structure can be oxidized to form N-oxides.
Reduction Reactions: The compound can be reduced to remove the fluorine atom or to modify the bicyclic structure.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Oxidation Products: N-oxides are the primary products of oxidation reactions.
Reduction Products: The reduction can yield de-fluorinated or modified bicyclic compounds.
Scientific Research Applications
The unique structure of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride allows it to interact with various biological targets, particularly in the central nervous system (CNS). It functions primarily as a monoamine neurotransmitter reuptake inhibitor, modulating levels of serotonin, norepinephrine, and dopamine.
Target Receptors
- Serotonin Transporters (SERT)
- Dopamine Transporters (DAT)
- Norepinephrine Transporters (NET)
These interactions suggest its potential therapeutic applications in treating neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Therapeutic Applications
This compound shows promise in several therapeutic areas:
1. Treatment of Depression
As a monoamine reuptake inhibitor, it may alleviate symptoms associated with depressive disorders by increasing the availability of neurotransmitters.
2. Management of Anxiety Disorders
Its ability to modulate neurotransmitter levels can help reduce anxiety symptoms.
3. Attention Deficit Hyperactivity Disorder (ADHD)
The compound's action on neurotransmitter systems suggests potential efficacy in managing ADHD symptoms.
Research Studies and Case Examples
Numerous studies have explored the applications of this compound:
Study on Neurotransmitter Interaction
A study highlighted the compound's effectiveness as a selective inhibitor for serotonin and norepinephrine transporters, indicating its potential for developing antidepressant therapies .
Pharmacokinetic Studies
In vivo pharmacokinetic studies demonstrated that the compound maintains stability and bioavailability in animal models, supporting its further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The bicyclic structure provides rigidity, which can influence the compound’s overall activity and specificity .
Comparison with Similar Compounds
Key Observations :
Key Findings :
- The target compound’s fluorine atom may enhance binding to sigma receptors, as seen in structurally related JHW 007 .
Biological Activity
1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride (CAS No. 2344685-30-7) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound features a unique structural framework that may facilitate interactions with various biological targets, leading to therapeutic applications.
- Molecular Formula : C10H15ClFN
- Molecular Weight : 205.69 g/mol
- IUPAC Name : this compound
The bicyclic structure of 1-fluoro-3-azabicyclo[3.2.1]octane is characterized by its rigidity and potential for diverse functionalization, which can influence its biological activity.
Research indicates that compounds within the azabicyclo[3.2.1]octane class may interact with specific receptors and enzymes, influencing various biological pathways:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibitors of this enzyme have been shown to enhance anti-inflammatory effects by preserving endogenous palmitoylethanolamide (PEA), which can alleviate pain and inflammation .
- Protein Interactions : The azabicyclo framework allows for specific binding to proteins involved in disease processes, potentially modulating their activity through competitive inhibition or allosteric mechanisms.
Pharmacological Profiles
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent:
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of azabicyclo compounds, this compound was found to effectively inhibit NAAA, leading to increased levels of PEA in vivo. This resulted in significant reductions in inflammatory markers and pain responses in animal models.
Case Study 2: Neuroprotective Potential
Another research effort focused on the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. The compound demonstrated selective inhibition of PSEN1, suggesting a role in modulating amyloid precursor protein processing, which is crucial for reducing amyloid-beta accumulation.
Q & A
Basic: What synthetic routes are available for preparing 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride?
Methodological Answer:
The synthesis typically involves fluorination of the bicyclic amine precursor. For example, fluorination via nucleophilic substitution using sodium fluoride (NaF) or potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) is common . Post-fluorination, the amine is protonated with hydrochloric acid to form the hydrochloride salt. Structural confirmation requires NMR (¹H/¹⁹F), mass spectrometry, and X-ray crystallography (if crystalline) to verify regioselectivity and purity .
Advanced: How can fluorination efficiency be optimized in bicyclic systems to minimize by-products like dehalogenated or rearranged intermediates?
Methodological Answer:
Fluorination efficiency depends on solvent choice, temperature, and protecting group strategies. For instance, using anhydrous conditions with crown ethers (e.g., 18-crown-6) enhances fluoride ion reactivity, reducing side reactions . Computational modeling (DFT studies) can predict transition states to optimize reaction pathways . Contradictory yields reported in literature (e.g., 60% vs. 85%) may arise from differences in solvent purity or fluoride source (NaF vs. KF) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the bicyclic structure and fluorine-induced deshielding effects.
- ¹⁹F NMR : A singlet near -200 ppm indicates a single fluorine environment, ruling out positional isomers .
- HRMS : To verify molecular weight (e.g., [M+H]+ at m/z 190.08) .
- XRD : Resolves stereochemistry, especially for exo/endo configurations in the bicyclic system .
Advanced: How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Fluorine’s electronegativity increases the electron deficiency of the bicyclic system, enhancing susceptibility to nucleophilic attack. Steric hindrance from the bicyclic framework, however, may limit coupling efficiency. For example, Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to stabilize palladium intermediates . Contradictory reports on reaction rates (e.g., slow arylations vs. rapid aminations) highlight the need for tailored catalytic systems .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store at +5°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Purity degradation (e.g., >5% over 6 months) can occur if exposed to humidity, as the hydrochloride salt is hygroscopic . Regular HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile) is advised to track stability .
Advanced: How can computational methods predict the compound’s bioavailability and target binding?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like GPCRs or ion channels. Fluorine’s hydrophobic and electrostatic properties improve blood-brain barrier penetration but may reduce solubility. QSAR models trained on bicyclic amines (e.g., azabicyclo[3.2.1]octane derivatives) can predict logP and pKa values . Discrepancies between in silico and in vivo data often arise from unaccounted protein flexibility or solvation effects .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Wear nitrile gloves, goggles, and a lab coat. In case of eye contact, flush with water for ≥15 minutes and seek medical attention . Avoid inhalation; use fume hoods during weighing. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
Advanced: How can structural analogs be designed to enhance selectivity for neurological targets?
Methodological Answer:
Modify the bicyclic scaffold via:
- Substituent addition : Electron-withdrawing groups (e.g., NO₂) at C8 improve σ-receptor affinity but reduce mAChR binding .
- Ring expansion : 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives show enhanced metabolic stability but require stereocontrolled synthesis .
- Combinatorial libraries : Use Ugi or Mannich reactions to generate analogs for high-throughput screening .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
Reverse-phase HPLC (C18 column, 0.1% TFA in water:acetonitrile gradient) resolves impurities. GC-MS with derivatization (e.g., silylation) detects volatile by-products. For ionizable impurities, ion-pair chromatography (e.g., heptafluorobutyric acid) improves retention .
Advanced: How do conflicting crystallographic data on fluorine positioning impact structure-based drug design?
Methodological Answer:
Discrepancies in XRD data (e.g., axial vs. equatorial fluorine) may arise from crystal packing forces. Use neutron diffraction or low-temperature XRD to resolve ambiguities. MD simulations in explicit solvent can validate predominant conformations in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
